Cas no 1400902-13-7 (Miricorilant)

Miricorilant 化学的及び物理的性質
名前と識別子
-
- Miricorilant
- CORT118335
- Miricorilant [INN]
- Miricorilant [USAN]
- 311Y5GV21M
- 6-(trans-4-Phenylcyclohexyl)-5-((3-(trifluoromethyl)phenyl)methyl)-2,4(1H,3H)-pyrimidinedione
- Miricorilant (USAN/INN)
- C118335
- GTPL10059
- BDBM50402498
- WHO 10853
- compound 7 [PMID: 23131342]
- D11667
- 2,4(1H,3H)-PYRIMIDINEDIONE, 6-(TRANS-4-PHENYLCYCLOHEXYL)-5-((3-(TRIFLUOROMETHYL)PHENY
- C118335)
- CORT 118335 (Miricorilant
- CORT 118335
-
- インチ: 1S/C24H23F3N2O2/c25-24(26,27)19-8-4-5-15(13-19)14-20-21(28-23(31)29-22(20)30)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-8,13,17-18H,9-12,14H2,(H2,28,29,30,31)
- InChIKey: GVVUZBSCYAVFTI-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC=CC(=C1)CC1C(NC(NC=1C1CCC(C2C=CC=CC=2)CC1)=O)=O)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 31
- 回転可能化学結合数: 4
- 複雑さ: 704
- 疎水性パラメータ計算基準値(XlogP): 5.2
- トポロジー分子極性表面積: 58.2
Miricorilant セキュリティ情報
- シグナルワード:Warning
- ちょぞうじょうけん:Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Miricorilant 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T33393-5 mg |
Miricorilant |
1400902-13-7 | 5mg |
¥7000.00 | 2023-02-07 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T33393-5mg |
Miricorilant |
1400902-13-7 | 5mg |
¥ 7000 | 2023-09-07 |
Miricorilant 関連文献
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
Miricorilantに関する追加情報
Comprehensive Overview of Miricorilant (CAS No. 1400902-13-7): Mechanism, Applications, and Research Insights
Miricorilant (CAS No. 1400902-13-7) is a selective glucocorticoid receptor (GR) modulator that has garnered significant attention in pharmaceutical research due to its potential therapeutic applications. This compound, developed by Corcept Therapeutics, is designed to address conditions linked to glucocorticoid receptor dysregulation, such as metabolic disorders, mental health conditions, and Cushing's syndrome. Its unique mechanism of action distinguishes it from traditional glucocorticoid antagonists, offering a promising avenue for targeted therapy.
The growing interest in Miricorilant aligns with contemporary healthcare trends, including the demand for precision medicine and personalized treatment options. Researchers and clinicians are particularly intrigued by its potential to mitigate the side effects of prolonged glucocorticoid use, such as weight gain, insulin resistance, and cardiovascular risks. These concerns are frequently searched topics in medical forums and AI-driven platforms, reflecting widespread patient and provider interest.
From a biochemical perspective, Miricorilant exhibits high affinity for the GR while minimizing interactions with other nuclear receptors, reducing off-target effects. This specificity is critical for its investigational use in psychiatric disorders, where modulating the hypothalamic-pituitary-adrenal (HPA) axis could alleviate symptoms of depression and anxiety. Preclinical studies suggest it may also reverse glucocorticoid-induced metabolic dysfunction, a hot topic in obesity and diabetes research.
In clinical trials, Miricorilant has shown promise for Cushing's syndrome, a rare endocrine disorder characterized by excessive cortisol production. Patients often search for "new Cushing's treatments 2024" or "alternatives to ketoconazole", highlighting the unmet need this compound addresses. Its ability to normalize cortisol activity without adrenal suppression positions it as a potential first-line therapy.
Beyond endocrine applications, Miricorilant is being explored for neuroprotection and cognitive enhancement, tapping into the booming brain health market. Searches like "GR modulators for memory" or "stress-related cognitive decline treatments" underscore its relevance. The compound’s anti-inflammatory properties further broaden its scope to autoimmune and neurodegenerative diseases.
Manufacturing and formulation of Miricorilant (CAS No. 1400902-13-7) adhere to stringent Good Manufacturing Practice (GMP) standards, ensuring consistency for ongoing trials. Analytical techniques like HPLC and mass spectrometry validate its purity, a key concern for researchers querying "CAS 1400902-13-7 supplier purity" or "Miricorilant stability data".
The intellectual property landscape around Miricorilant is another area of interest, with patents covering its composition and therapeutic methods. This aligns with searches for "Miricorilant patent expiration" or "generic GR modulators", indicating market anticipation. Collaborative research between academia and industry continues to uncover novel applications, keeping this compound at the forefront of drug development discussions.
In summary, Miricorilant represents a paradigm shift in targeting glucocorticoid-related pathologies. Its multifaceted potential—from metabolic health to neuroscience—resonates with current scientific and public health priorities, making it a compelling subject for further investigation and investment.
1400902-13-7 (Miricorilant) 関連製品
- 253668-46-1(2-Fluoro-6-methoxybenzyl alcohol)
- 2172510-54-0(1-(4-chloro-3-methylphenyl)-3-(1,3-dioxolan-2-yl)propan-2-yl(methyl)amine)
- 2639378-31-5(rac-(3aR,7aS)-7a-fluoro-octahydro-1H-isoindole-3a-carboxylic acid)
- 1240581-92-3(3-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride)
- 745783-72-6((S)-(-)-1-(4-CHLOROPHENYL)ETHYL ISOCYANATE: TECH., 90%)
- 315709-67-2(1-5-(4-methoxyphenyl)thieno2,3-dpyrimidin-4-yl-4-methylpiperidine)
- 93306-73-1(3-(4-methoxy-3-methylphenyl)propan-1-ol)
- 1052705-56-2(4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-amine)
- 2171679-56-2(3-(3-aminothiolan-3-yl)thian-3-ol)
- 2228640-12-6(3-chloro-4-hydrazinyl-5,6-dimethylpyridazine)




